Regioisomeric Lipophilicity Differentiation: 1,2- vs. 1,1-Geminal Substitution Pattern (XLogP3/LogP)
The 1,2-disubstituted target compound exhibits a computed XLogP3 of 2.5, which is 0.58 log units higher than the LogP of 1.92 reported for the 1,1-geminal regioisomer [1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2044902-99-8), where the CF₃ and CH₂SO₂Cl groups are attached to the same ring carbon [1][2]. This difference in lipophilicity arises from the distinct spatial arrangement of the polar sulfonyl chloride and lipophilic CF₃ moieties, with the 1,2-trans geometry placing the CF₃ group in a more solvent-exposed orientation. Additionally, the target compound has only 2 rotatable bonds versus 3 for the 1,1-isomer, indicating greater conformational restriction [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 2.5; 2 rotatable bonds (CAS 2460739-21-1) |
| Comparator Or Baseline | LogP = 1.92; 3 rotatable bonds (CAS 2044902-99-8, [1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride) |
| Quantified Difference | ΔLogP ≈ +0.58 (target more lipophilic); Δ(rotatable bonds) = −1 (target more conformationally restricted) |
| Conditions | Computed physicochemical properties from authoritative chemical databases (Kuujia.com for target; Chem-Space.com for comparator) |
Why This Matters
Higher lipophilicity (ΔLogP +0.58) and reduced conformational flexibility predict superior membrane permeability and entropically favorable target binding for the 1,2-isomer in CNS and intracellular drug discovery programs.
- [1] Kuujia.com. CAS No. 2460739-21-1 — [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride. Computed Properties: XLogP3 2.5, TPSA 42.5 Ų, Rotatable Bond Count 2, Defined Atom Stereocenter Count 2. Available at: https://www.kuujia.com/cas-2460739-21-1.html (Accessed 2026). View Source
- [2] Chem-Space.com. [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2044902-99-8) — Properties: LogP 1.92, Heavy Atoms 13, Rotatable Bond Count 3. Available at: https://chem-space.com/ (search CAS 2044902-99-8; Accessed 2026). View Source
